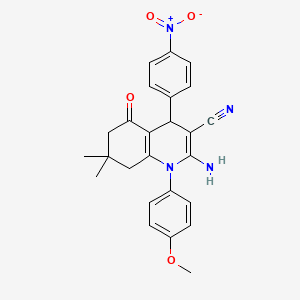![molecular formula C24H33N5O3 B11545785 N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)
N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the bis(2-methylpropyl)amino group: This step involves the reaction of the nitrophenyl intermediate with bis(2-methylpropyl)amine under controlled conditions.
Formation of the acetohydrazide moiety: This involves the reaction of the intermediate with hydrazine derivatives to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Potential use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group may play a role in its reactivity, while the bis(2-methylpropyl)amino group may influence its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide: Similar structure with a different position of the methyl group.
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-chlorophenyl)amino]acetohydrazide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H33N5O3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C24H33N5O3/c1-17(2)15-28(16-18(3)4)23-10-9-22(29(31)32)12-20(23)13-26-27-24(30)14-25-21-8-6-7-19(5)11-21/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+ |
InChI Key |
IZCMOHOIKBYKCW-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545702.png)
![2-(N-[3-(Trifluoromethyl)phenyl]benzenesulfonamido)-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B11545718.png)
![N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11545743.png)
![1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine](/img/structure/B11545746.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)
![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)
![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)
![2-Methyl-11H-indeno[1,2-b]quinoxaline](/img/structure/B11545794.png)

![Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)
